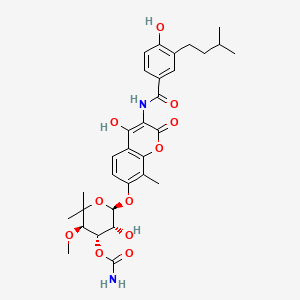

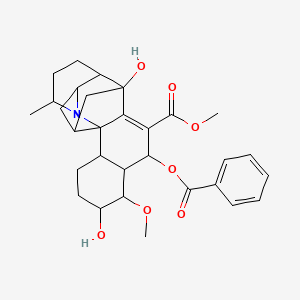

![molecular formula C71H134O8 B3026071 (9Z)-9-octadecenoic acid, (2R)-3-[(1-oxohexadecyl)oxy]-2-[[1-oxo-12-[(1-oxohexadecyl)oxy]octadecyl]oxy]propyl ester CAS No. 2456348-64-2](/img/structure/B3026071.png)

(9Z)-9-octadecenoic acid, (2R)-3-[(1-oxohexadecyl)oxy]-2-[[1-oxo-12-[(1-oxohexadecyl)oxy]octadecyl]oxy]propyl ester

Overview

Description

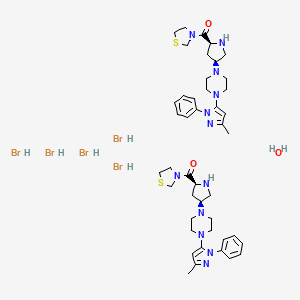

1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol is a triacylglycerol that contains palmitic acid at the sn-1 position, the fatty acid ester of hydroxy fatty acids (FAHFA) 12-PAHSA at the sn-2 position, and oleic acid at the sn-3 position. It is an endogenous triacylglycerol that has been found in the lipid extract of mouse adipose tissue. FAHFA-containing triacylglycerol levels are greater than 100-fold higher than non-esterified FAHFAs in mouse adipose tissues, indicating that triacylglycerols act as intracellular storage reservoirs for FAHFAs.

Scientific Research Applications

Bioactivity in Lung Cancer Cells

A study conducted by So et al. (2019) investigated the bioactivity of compounds extracted from the Amanita spissacea mushroom, including (9Z)-9-octadecenoic acid. This compound demonstrated significant cytotoxic activity in human lung cancer cell lines, suggesting potential applications in cancer research.

Chemical Synthesis of Derivatives

Research by Jie et al. (1998) focused on the synthesis of novel triazole derivatives from acetylenic fatty acid esters, including derivatives of (9Z)-9-octadecenoic acid. Such chemical synthesis explores new compounds for various applications.

Acid-Catalyzed Transformations

A study conducted in 1984 by Gardner et al. examined the acid-catalyzed transformation of hydroperoxylinoleic acid, closely related to (9Z)-9-octadecenoic acid. This research contributes to understanding the chemical behavior of such compounds under different conditions.

Enzymatic and Chemical Transformations

Koppireddi et al. (2016) investigated the combined biocatalytic and chemical transformations of oleic acid, which is closely related to (9Z)-9-octadecenoic acid, into ω-hydroxynonanoic acid and α,ω-nonanedioic acid. This study provides insights into the enzymatic synthesis and potential industrial applications of these compounds (Koppireddi et al., 2016).

Cyclization in Aprotic Solvent

Medvedeva et al. (2007) explored the cyclization of natural allene oxide, related to (9Z)-9-octadecenoic acid, in aprotic solvent. This research has implications for understanding the spontaneous cyclization of natural allene oxides in certain conditions (Medvedeva et al., 2007).

Free Radical Oxidation

Manini et al. (2005) studied the free radical oxidation of coriolic acid, a compound closely related to (9Z)-9-octadecenoic acid. The findings provide insights into the oxidation processes of similar compounds and their potential biological implications (Manini et al., 2005).

properties

IUPAC Name |

[(2R)-1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] 12-hexadecanoyloxyoctadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H134O8/c1-5-9-13-17-20-23-26-29-30-33-35-38-44-49-55-61-69(73)77-65-67(64-76-68(72)60-54-48-43-37-34-31-27-24-21-18-14-10-6-2)79-71(75)63-57-51-46-41-40-42-47-53-59-66(58-52-16-12-8-4)78-70(74)62-56-50-45-39-36-32-28-25-22-19-15-11-7-3/h29-30,66-67H,5-28,31-65H2,1-4H3/b30-29-/t66?,67-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNCLOCRTUMMBI-PESWWIRASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H134O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1115.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9Z)-9-octadecenoic acid, (2R)-3-[(1-oxohexadecyl)oxy]-2-[[1-oxo-12-[(1-oxohexadecyl)oxy]octadecyl]oxy]propyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

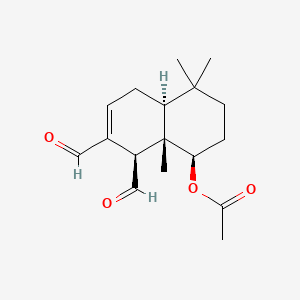

![(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt](/img/structure/B3025997.png)

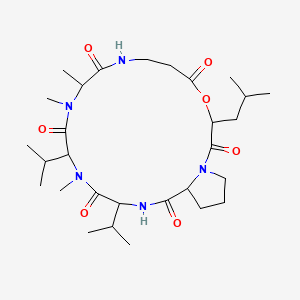

![4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-16,16,16-d3)oxy]-3,5,9-trioxa-4-phosphapentacosan-25,25,25-d3-1-aminium, inner salt, 4-oxide](/img/structure/B3025999.png)

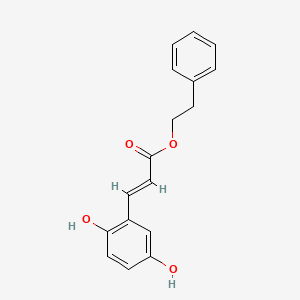

![6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3026001.png)

![[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester](/img/structure/B3026002.png)

![2-[[(2S,3R)-3-hydroxy-1-oxo-2-[[(1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-6-pteridinyl)carbonyl]amino]butyl]amino]-benzoic acid, methyl ester](/img/structure/B3026003.png)